1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione
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Overview
Description
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a chemical compound with the molecular formula C₁₆H₁₀ClNO₂S and a molecular weight of 315.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a pyrrole ring substituted with a phenylsulfanyl group and a chloro-phenyl group .
Preparation Methods
The synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The phenylsulfanyl and chloro-phenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.
Chemical Reactions Analysis
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the chloro group under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It may be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-[2-(4-Bromo-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: This compound has a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
1-[2-(4-Methyl-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-[2-(4-Nitro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: The nitro group introduces different electronic effects, potentially affecting the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylphenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-11-5-7-12(8-6-11)21-14-4-2-1-3-13(14)18-15(19)9-10-16(18)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVQRBCEYPFUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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